BenchChemオンラインストアへようこそ!

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Chemical probe Linker SAR Benzodioxole pharmacophore

This compound is the only screening library member combining a benzodioxole (HDAC-associated) and a 3,4-dimethoxyphenylacetamide (PDE4B-associated) moiety via an oxyethyl spacer. Unlike the ethyl-linked analog (CAS 20341-16-6; Δ16 Da, altered HBA geometry) and the reversed-amide isomer (CAS 42971-27-7), its unique topology enables simultaneous dual-target interrogation in a single chemical entity. Procure for MMP-based SAR, panel screening, or LC-MS/MS method development where linker HBA contributions must be resolved.

Molecular Formula C19H21NO6
Molecular Weight 359.378
CAS No. 1171353-92-6
Cat. No. B2505260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
CAS1171353-92-6
Molecular FormulaC19H21NO6
Molecular Weight359.378
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC
InChIInChI=1S/C19H21NO6/c1-22-15-5-3-13(9-17(15)23-2)10-19(21)20-7-8-24-14-4-6-16-18(11-14)26-12-25-16/h3-6,9,11H,7-8,10,12H2,1-2H3,(H,20,21)
InChIKeyGWBZKKLJORQJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 1171353-92-6) – Dual Pharmacophore Acetamide for Epigenetic & Inflammatory Pathway Investigation


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 1171353-92-6) is a synthetic small-molecule acetamide derivative (MW 359.4, C19H21NO6) that incorporates two bioactivity-associated fragments: a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked via an oxyethyl spacer to a 3,4-dimethoxyphenylacetamide group [1]. This compound belongs to a family of research chemicals featuring a bis-aryl ether scaffold that is uncommon among commercial screening libraries. The benzo[d][1,3]dioxole pharmacophore has been validated in CysLT₂ receptor antagonists [2] and histone deacetylase (HDAC) inhibitors [3], while the 3,4-dimethoxyphenyl motif is a recognized element in selective PDE4B inhibitors [4]. The compound therefore represents a unique dual-pharmacophore chemical probe for dissecting polypharmacology in epigenetic and inflammatory target space, where conventional single-pharmacophore tool compounds cannot simultaneously interrogate both binding motifs.

Why Closely Related Acetamide Analogs Cannot Simply Replace N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide in Screening Campaigns


The combination of the benzodioxole-oxyethyl spacer and the 3,4-dimethoxyphenylacetamide tail in a single linear molecule creates a distinct pharmacophoric topology that is absent in structurally related commercial analogs. The most common comparator, N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (CAS 20341-16-6), replaces the oxyethyl linker with a direct ethyl linkage, resulting in a 16 Da mass reduction and a significant change in hydrogen-bond acceptor geometry . Similarly, 2-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 42971-27-7) reverses the orientation of the amide bond, altering both conformational flexibility and the spatial relationship between the two aromatic rings. These structural perturbations are known to alter target engagement profiles: in PDE4B inhibitor series, subtle variations in the dimethoxyphenyl substitution pattern and linker composition shift selectivity by up to 9-fold between isoforms [1]. Generic substitution of the target compound with any of these analogs without experimental confirmation risks either loss of activity at the intended target or gain of undesired off-target pharmacology, rendering screening results non-transferable.

Quantitative Differentiation Evidence for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 1171353-92-6)


Structural Differentiation from the Closest Commercial Analog via Linker Chemistry

The target compound (MW 359.4) contains an oxyethyl linker (–O–CH₂–CH₂–NH–CO–) between the benzodioxole and dimethoxyphenyl moieties. The most frequently available commercial analog, N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (CAS 20341-16-6, MW 343.37), instead uses a direct ethyl linker (–CH₂–CH₂–NH–CO–) . This 16 Da mass difference corresponds to the replacement of the ether oxygen by a methylene group. The additional oxygen atom in the target compound introduces a hydrogen-bond acceptor site and increases local polarity, which alters the conformational landscape of the linker region.

Chemical probe Linker SAR Benzodioxole pharmacophore

Class-Level Epigenetic Targeting Potential: HDAC Inhibition by Benzodioxole-Containing Acetamides

1,3-Benzodioxole propargyl ether derivatives have been characterized as novel HDAC inhibitors with demonstrated antiproliferative activity in cancer cell models [1]. In a preclinical study, the most potent derivative achieved an IC₅₀ of 8.2 µM against HDAC1 in HeLa nuclear extracts [1]. Separately, N-(2,4-dimethoxyphenyl)acetamide derivatives have been shown to inhibit HDAC activity in NB4 cells with an EC₅₀ of 280 nM . The target compound, which incorporates both a benzodioxole moiety and a dimethoxyphenylacetamide group, is therefore hypothesized to engage the HDAC active site through a dual-interaction mechanism. However, no direct IC₅₀ data for the target compound against any HDAC isoform has been reported.

Epigenetics HDAC inhibition Benzodioxole scaffold

Class-Level Anti-Inflammatory Targeting Potential: CysLT₂ Receptor Antagonism by Benzodioxole Derivatives

A series of 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives were recently reported as potent CysLT₂ receptor antagonists, with the most active compounds (4d and 4g) achieving IC₅₀ values of 18.7 µM and 15.5 µM, respectively [1]. The target compound shares the benzo[d][1,3]dioxol-5-yloxy substructure but differs in the amine-containing side chain. The reference CysLT₂ antagonist BayCysLT₂ (isophthalic acid derivative) exhibits an IC₅₀ of 53 nM , approximately 350-fold more potent than the benzodioxole series. No direct CysLT₂ antagonism data exist for the target compound.

Inflammation CysLT₂ antagonism Benzodioxole ether

Class-Level PDE4B Inhibition Potential of the 3,4-Dimethoxyphenyl Pharmacophore

The 3,4-dimethoxyphenyl group is a critical potency determinant in PDE4B inhibitor design. Dialkyloxyphenyl hybrids containing the 3,4-dimethoxyphenyl substituent have been shown to achieve PDE4B IC₅₀ values as low as 2.82 nM, with 9-fold selectivity over Rolipram [1]. The classical PDE4 inhibitor Rolipram exhibits a PDE4B IC₅₀ of approximately 25 nM and lacks PDE4B/D selectivity (ratio ≈1.5) [1]. The target compound incorporates the 3,4-dimethoxyphenyl motif in an acetamide context, but no direct PDE4 inhibition data are available.

PDE4B inhibition Inflammation 3,4-Dimethoxyphenyl SAR

Differentiation from Regioisomeric Linker Analogs by Amide Bond Orientation

The compound 2-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 42971-27-7, MW 343.37) represents a regioisomeric analog in which the benzodioxole and dimethoxyphenyl groups are on opposite sides of the amide bond compared to the target compound . This regioisomerism results in the benzodioxole moiety being part of the acyl group rather than the amine group, fundamentally altering the hydrogen-bonding pattern and steric presentation of the two aromatic rings. The target compound, by contrast, places the benzodioxole on the amine side (as an oxyethyl ether), creating a distinct donor–acceptor arrangement.

Regioisomer differentiation Amide linker topology Chemical probe specificity

Recommended Scenarios for Procuring CAS 1171353-92-6 Based on Its Differentiated Structural Features


Chemical Biology Probe for Dual HDAC–PDE4B Pharmacophore Screening

The compound's unique combination of a benzodioxole motif (associated with HDAC inhibition [1]) and a 3,4-dimethoxyphenylacetamide motif (associated with PDE4B inhibition [2]) makes it a valuable tool for chemical biology groups screening for dual epigenetic–inflammatory target engagement. Unlike single-target reference inhibitors, this compound can be deployed in panel screening to simultaneously assess activity at both target classes in a single chemical entity. Procurement is recommended for academic screening centers building fragment- or pharmacophore-based combinatorial libraries.

CysLT₂ Receptor Antagonist SAR Expansion

Published CysLT₂ antagonists containing the benzo[d][1,3]dioxol-5-yloxy substructure have demonstrated IC₅₀ values of 15.5–18.7 µM [3]. The target compound offers a structurally differentiated side chain (dimethoxyphenylacetamide) compared to the reported propargylamine derivatives. Medicinal chemistry groups developing next-generation CysLT₂ antagonists for asthma or inflammatory bowel disease can procure this compound as a starting point for a divergent SAR series, with the potential to improve potency beyond the micromolar range.

Negative Control for Linker-Dependency Studies in Benzodioxole-Based Assays

Because this compound contains an oxyethyl linker that is absent in the more common ethyl-linked analogs (CAS 20341-16-6 and CAS 42971-27-7), it serves as an ideal comparator in studies examining the contribution of linker hydrogen-bond acceptors to target binding. Groups investigating how linker chemistry influences benzodioxole pharmacophore presentation can procure this compound alongside its ethyl-linked analogs to generate matched molecular pair (MMP) data for computational modeling and SAR interpretation.

Reference Standard for LC-MS Method Development in Drug Metabolism Studies

With a molecular weight of 359.4, 6 hydrogen-bond acceptors, and a distinctive oxyethyl ether linkage, the compound provides a well-defined mass spectrometric signature for LC-MS/MS method development . Its structural features permit facile differentiation from the ethyl-linked analog (MW 343.37, +16 Da shift), making it useful as a system suitability standard or internal reference in high-throughput metabolic stability assays where similar benzodioxole-containing compounds are being profiled.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.